molecular formula C11H9BrF3N3O2 B3324111 N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide CAS No. 1800477-31-9

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide

カタログ番号: B3324111
CAS番号: 1800477-31-9
分子量: 352.11 g/mol
InChIキー: BBRPLUMCIHVBMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide is a benzimidazole derivative characterized by a bromo substituent at position 6, methyl groups at positions 1 and 3, a ketone group at position 2, and a trifluoroacetamide moiety at position 3.

特性

IUPAC Name

N-(6-bromo-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O2/c1-17-7-3-5(12)6(16-9(19)11(13,14)15)4-8(7)18(2)10(17)20/h3-4H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRPLUMCIHVBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C(F)(F)F)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124002
Record name N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800477-31-9
Record name N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800477-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Bromo-2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H9BrF3N3O2
  • Molecular Weight : 336.10 g/mol
  • IUPAC Name : N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzo[d]imidazole moiety is known for its ability to bind to DNA and inhibit the function of certain enzymes involved in cell proliferation and survival. The trifluoroacetamide group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • A study showed that related benzimidazole derivatives demonstrated high potential to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through both 2D and 3D culture methods .
CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
5A5492.12 ± 0.214.01 ± 0.95
6HCC8275.13 ± 0.977.02 ± 3.25
8NCI-H3586.75 ± 0.199.31 ± 0.78

These findings suggest that N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide may also possess similar antitumor effects.

Antimicrobial Activity

Additionally, compounds similar to this one have been evaluated for antimicrobial properties against various pathogens:

  • In vitro studies have shown effective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods . Such activity indicates potential applications in treating bacterial infections.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of novel benzimidazole derivatives highlighted the promising antitumor and antimicrobial activities of compounds that share structural similarities with N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide . The research emphasizes the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzimidazole Derivatives
  • CAS 313231-72-0 : N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide lacks the 6-bromo substituent present in the target compound. This absence reduces steric bulk and may lower halogen-dependent interactions (e.g., van der Waals forces) in biological systems .
  • Compound: N-(6-Aminohexyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide bis(trifluoroacetate) features a methoxy group at position 5 and an aminohexyl chain.
Heterocyclic Core Modifications
  • EP3 348 550A1 Derivatives : Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) replace the benzimidazole core with benzothiazole. The sulfur atom in benzothiazole may enhance π-stacking interactions but reduce hydrogen-bonding capacity compared to benzimidazole’s nitrogen atoms .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted Lipophilicity (LogP)
Target Compound Benzimidazole 6-Br, 1,3-diMe, 2-oxo, CF₃CO-NH- ~365.2 ~2.8 (High)
CAS 313231-72-0 Benzimidazole 1,3-diMe, 2-oxo, CF₃CO-NH- ~287.3 ~1.9 (Moderate)
(9c) Benzimidazole-Thiazole 4-Bromophenyl, triazole, thiazole ~550.4 ~3.2 (High)
EP3 348 550A1 (Example) Benzothiazole CF₃, 3-methoxyphenyl ~370.3 ~2.5 (Moderate)
  • Bromine vs.
  • Trifluoroacetamide vs. Thiazole-Triazole : The trifluoroacetamide in the target compound is more electron-withdrawing than the thiazole-triazole system in ’s 9c, which may reduce metabolic oxidation but limit hydrogen-bond acceptor diversity .

Q & A

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodology :
  • Parameter Screening : Use DoE (Design of Experiments) to test variables (catalyst loading, solvent purity).
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust protecting group strategies (e.g., Boc for reactive amines).
  • Cross-Lab Validation : Collaborate with independent labs to verify reproducibility under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。